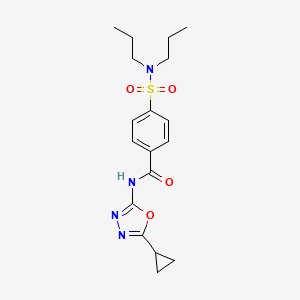

N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(dipropylsulfamoyl)benzamide

Description

N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(dipropylsulfamoyl)benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a cyclopropyl group at position 5 and a benzamide moiety modified with a dipropylsulfamoyl group at the para position. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and bioisosteric properties, while the sulfamoyl group contributes to hydrogen bonding and electrostatic interactions, often critical for enzyme inhibition. This compound is structurally analogous to antifungal agents targeting thioredoxin reductase (Trr1) in Candida albicans , though its specific biological activity remains uncharacterized in the provided evidence. Its design leverages substituent diversity to optimize physicochemical properties and target binding.

Properties

IUPAC Name |

N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(dipropylsulfamoyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O4S/c1-3-11-22(12-4-2)27(24,25)15-9-7-13(8-10-15)16(23)19-18-21-20-17(26-18)14-5-6-14/h7-10,14H,3-6,11-12H2,1-2H3,(H,19,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJXLAZGQDTCPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(dipropylsulfamoyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological activity, and pharmacological implications of this compound based on current research findings.

Synthesis

The synthesis of this compound typically involves a one-pot reaction method that facilitates the formation of the oxadiazole core at ambient temperatures. The process often utilizes amidoximes and carboxylic acid derivatives in a NaOH-DMSO medium, which has been shown to yield high purity and efficiency in the formation of the desired compound.

Biological Activity Overview

The biological activities of this compound have been explored through various studies, highlighting its potential as an anti-inflammatory and antioxidant agent. The compound's structural features contribute to its interaction with biological targets, leading to significant therapeutic effects.

Key Biological Activities

- Anti-inflammatory Activity :

- Antioxidant Activity :

- Enzyme Inhibition :

Case Studies

Several case studies have highlighted the biological efficacy of oxadiazole derivatives:

Pharmacological Implications

The pharmacological profile of this compound suggests it may serve as a lead compound for further development in therapeutic applications targeting inflammation and oxidative stress-related diseases. Its favorable bioactivity and structural characteristics make it a candidate for further investigation into its mechanism of action and potential clinical applications.

Scientific Research Applications

Inhibition of Notum Carboxylesterase

Recent studies have highlighted the role of oxadiazole derivatives in inhibiting Notum carboxylesterase, a negative regulator of the Wnt signaling pathway, which is crucial in various diseases, including cancer and neurodegenerative disorders. The compound N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(dipropylsulfamoyl)benzamide has been identified as a promising candidate for further development due to its structural similarities to other effective inhibitors .

Table 1: Inhibition Potency of Oxadiazole Derivatives

| Compound ID | Structure Description | IC50 (nM) | Comments |

|---|---|---|---|

| 23 | 1,3,4-Oxadiazol-2(3H)-one derivatives | 18 | Potent Notum inhibitor |

| 5 | N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)... | TBD | Further optimization needed |

Antimicrobial and Insecticidal Properties

The compound has shown potential as an insecticide. A series of oxadiazole-containing compounds demonstrated significant insecticidal activity against various pests like Tetranychus cinnabarinus and Plutella xylostella. The results indicate that modifications to the oxadiazole structure can enhance efficacy .

Table 2: Insecticidal Activity of Oxadiazole Compounds

| Compound ID | Target Pest | Concentration (mg/L) | Efficacy (%) |

|---|---|---|---|

| 5a | Tetranychus cinnabarinus | 400 | 97.22 |

| 5b | Plutella xylostella | 100 | 100 |

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps that optimize its biological activity. The structure-activity relationship studies indicate that substituents on the oxadiazole ring significantly influence the compound's potency against various biological targets.

Table 3: Summary of Synthesis Steps

| Step No. | Reaction Type | Key Reagents | Yield (%) |

|---|---|---|---|

| 1 | Formation of oxadiazole | Cyclopropylamine + acid | 85 |

| 2 | Sulfamoylation | Dipropylsulfamide | 90 |

Case Study: Development of Insecticides

In a recent investigation into the insecticidal properties of oxadiazole derivatives, compounds were tested against Tetranychus cinnabarinus. The study revealed that modifications to the cyclopropyl group enhanced insecticidal activity significantly compared to traditional insecticides .

Table 4: Comparative Efficacy Against Common Pests

| Compound ID | Traditional Insecticide Efficacy (%) | New Compound Efficacy (%) |

|---|---|---|

| Cyproflanilide | 41.11 | TBD |

| N-(5-cyclopropyl...) | TBD | TBD |

Comparison with Similar Compounds

Table 1: Key Attributes of N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(dipropylsulfamoyl)benzamide and Analogs

*Estimated based on alkyl chain length and substituent hydrophobicity.

†Estimated from structural analysis.

Key Findings

Substituent Effects on Bioactivity

- Antifungal Activity : LMM5 and LMM11 exhibit antifungal activity against C. albicans via Trr1 inhibition . Their sulfamoyl groups (benzyl/methyl and cyclohexyl/ethyl) likely enhance target binding through steric and electronic effects, whereas the target compound’s dipropylsulfamoyl may balance lipophilicity and solubility for improved pharmacokinetics.

Physicochemical Properties

- Hydrogen Bonding : All compounds share 1 HBD and 8–9 HBAs, suggesting similar capacity for polar interactions. The methoxyphenyl substituent in adds an extra HBA, possibly enhancing solubility.

- Rotatable Bonds : The target compound’s 9 rotatable bonds (similar to ) indicate moderate flexibility, which may optimize binding entropy compared to rigid analogs like LMM11 (10 rotatable bonds).

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1,3,4-oxadiazole derivatives like N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide analogs?

- Answer : The synthesis typically involves coupling reactions between substituted benzoyl chlorides and 5-substituted-1,3,4-oxadiazol-2-amine intermediates. For example, General Procedure A uses benzoyl chlorides and oxadiazole precursors in the presence of pyridine, yielding products with varying substituents (e.g., methyl, bromo, isopropoxy) . General Procedure B employs carboxylic acids activated by oxalyl chloride to form acyl chlorides in situ, followed by coupling with oxadiazole intermediates . Optimization of reaction temperature (e.g., 0°C for activation) and solvent (DCM or DMSO) can improve yields, which range from 12% to 60% depending on steric and electronic effects .

Q. Which analytical techniques are critical for characterizing the purity and structure of substituted benzamide-oxadiazole derivatives?

- Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and substituent positions. For instance, aromatic protons in 4-(dipropylsulfamoyl)benzamide derivatives show distinct splitting patterns .

- Mass Spectrometry (ESI-MS/APCI-MS) : Validates molecular weight and fragmentation patterns (e.g., m/z 329.7 [M] for cyclohexyl-substituted analogs) .

- HPLC : Assesses purity (>95% in most cases) and retention times (e.g., 12.7–13.3 minutes for halogenated derivatives) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?

- Answer :

- Substituent Variation : Systematic modification of the benzamide ring (e.g., electron-withdrawing groups like -Br or -CF) and oxadiazole substituents (e.g., cyclopropyl vs. thiophene) can probe interactions with target enzymes. For example, 4-bromo derivatives showed higher inhibitory activity in Ca/calmodulin assays compared to methoxy analogs .

- Biological Assays : Pair in vitro enzyme inhibition (e.g., EC values for CYP51 in Trypanosoma cruzi ) with in vivo murine models to assess therapeutic efficacy and pharmacokinetics (e.g., oral bioavailability and toxicity profiling) .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy for sulfamoyl-containing benzamides?

- Answer :

- Pharmacokinetic Profiling : Measure parameters like plasma half-life, tissue distribution, and metabolic stability. For example, VNI derivatives with improved oral bioavailability achieved 100% cure rates in Chagas disease models despite moderate in vitro EC values (0.8–1.3 nM) .

- Off-Target Screening : Use selectivity panels (e.g., cytochrome P450 isoforms) to identify non-specific interactions that may reduce in vivo efficacy .

Q. How can computational modeling guide the optimization of benzamide derivatives targeting sterol 14α-demethylase (CYP51)?

- Answer :

- Docking Studies : Align compounds into the CYP51 binding cavity (PDB: 3L4D) to predict aromatic and hydrogen-bonding interactions. For instance, cyclopropyl groups in oxadiazole rings enhance hydrophobic contacts, improving binding affinity .

- MD Simulations : Assess ligand stability in the active site over 100-ns trajectories to prioritize analogs with low RMSD fluctuations .

Q. What experimental approaches troubleshoot low synthetic yields in cyclopropyl-substituted oxadiazole intermediates?

- Answer :

- Reaction Optimization : Adjust stoichiometry (e.g., excess oxalyl chloride for carboxylic acid activation) or use high-boiling solvents (DMF) to improve intermediate stability .

- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate pure products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.